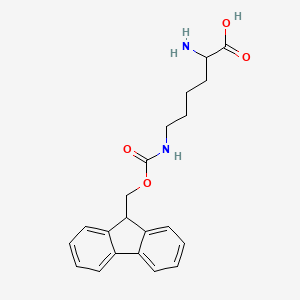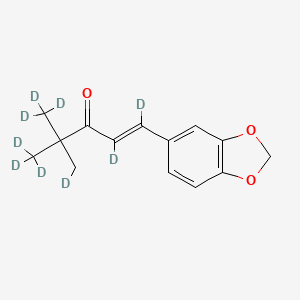
Nalpha-Fmoc-N(im)-tosyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-His(Tos)-OH: is a derivative of histidine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tosyl (Tos) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino and side-chain functional groups during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Tos)-OH typically involves the protection of the histidine amino group with the Fmoc group and the side-chain imidazole nitrogen with the tosyl group. The process generally follows these steps:
Fmoc Protection: The amino group of histidine is protected by reacting it with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Tosylation: The imidazole side chain is protected by reacting it with tosyl chloride (Tos-Cl) in the presence of a base like pyridine or triethylamine
Industrial Production Methods: Industrial production of Fmoc-His(Tos)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Fmoc-His(Tos)-OH undergoes deprotection reactions to remove the Fmoc and Tos groups. The Fmoc group is typically removed using piperidine, while the Tos group is removed using strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound participates in peptide bond formation through coupling reactions with other amino acids. .
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Tos Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIPS), and ethanedithiol (EDT).
Coupling Reactions: Carbodiimides (DIC, EDC) with HOBt or HOAt in DMF
Major Products:
Deprotected Histidine: After removing the Fmoc and Tos groups, the major product is free histidine.
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences
Applications De Recherche Scientifique
Chemistry: Fmoc-His(Tos)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the creation of complex peptide sequences with high precision .
Biology: In biological research, peptides synthesized using Fmoc-His(Tos)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: Peptides synthesized with Fmoc-His(Tos)-OH are used in the development of peptide-based drugs, including antimicrobial peptides, enzyme inhibitors, and hormone analogs .
Industry: In the pharmaceutical industry, Fmoc-His(Tos)-OH is used in the large-scale synthesis of therapeutic peptides and proteins. It is also used in the production of peptide-based diagnostics and vaccines .
Mécanisme D'action
Mechanism: The primary function of Fmoc-His(Tos)-OH is to protect the amino and side-chain functional groups of histidine during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Tos group protects the imidazole side chain .
Molecular Targets and Pathways: The compound itself does not have direct biological activity but facilitates the synthesis of biologically active peptides. These peptides can target various molecular pathways, including enzyme inhibition, receptor binding, and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Fmoc-His(Trt)-OH: Similar to Fmoc-His(Tos)-OH but uses a trityl (Trt) group for side-chain protection.
Fmoc-His(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for side-chain protection.
Fmoc-His(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side-chain protection.
Uniqueness: Fmoc-His(Tos)-OH is unique due to the specific combination of Fmoc and Tos protecting groups, which provide robust protection during peptide synthesis. The Tos group offers strong protection for the imidazole side chain, making it suitable for synthesizing peptides with sensitive or reactive side chains .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAKSHNECOECCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate](/img/structure/B13399737.png)




![N-[[3-(3,5-difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13399778.png)

![1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid](/img/structure/B13399789.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13399803.png)
![3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride](/img/structure/B13399806.png)
![4,7-Dihydro-4,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13399818.png)
![Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B13399824.png)
